ALPHA-CAROTENE

描述

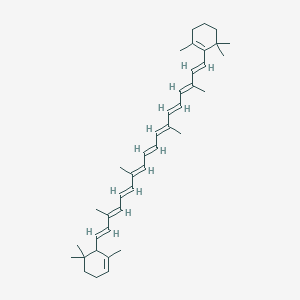

Alpha-carotene is a naturally occurring pigment found in various fruits and vegetables, belonging to the carotenoid family. It is chemically classified as a tetraterpenoid compound and is structurally similar to beta-carotene. The molecular formula of this compound is C40H56, and it has a molar mass of 552.873 g/mol . The structure of this compound consists of 11 conjugated double bonds, which give it its characteristic deep orange color. One of the primary functions of this compound in the body is its role as a precursor for the synthesis of vitamin A. It is converted into retinol, an essential nutrient for vision, immune function, and cellular growth and differentiation .

准备方法

Synthetic Routes and Reaction Conditions: The biosynthesis of alpha-carotene occurs through a series of enzymatic reactions within plant cells. It is derived from the precursor molecule, geranylgeranyl diphosphate (GGPP), which serves as the building block for various carotenoids. The pathway for this compound biosynthesis involves several key enzymes, including phytoene synthase, phytoene desaturase, and zeta-carotene desaturase .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as carrots, sweet potatoes, and pumpkins. The extraction process often includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) . Green chemistry methods, such as enzymatic hydrolysis and homogenization, are also employed to enhance the yield and purity of this compound .

化学反应分析

Types of Reactions: Alpha-carotene undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions:

Isomerization: this compound can undergo cis-trans isomerization under the influence of light or heat, leading to the formation of various geometric isomers.

Major Products Formed: The major products formed from these reactions include epoxides, dihydro derivatives, and various geometric isomers .

科学研究应用

Antioxidant Properties

Alpha-carotene exhibits significant antioxidant activity, which helps neutralize free radicals in the body. This property is crucial in reducing oxidative stress, thereby lowering the risk of chronic diseases such as cancer and cardiovascular diseases. Studies indicate that higher blood levels of this compound are inversely associated with cancer mortality, suggesting its protective role against cancer development .

Role in Vision Health

This compound is a precursor to vitamin A, essential for maintaining healthy vision. It contributes to the prevention of age-related macular degeneration (AMD) and other ocular diseases by supporting retinal health and function .

Cardiovascular Health

Research has shown that this compound may improve cardiovascular health by reducing inflammation and enhancing endothelial function. Its consumption is linked to lower incidences of heart disease, making it a valuable component in heart-healthy diets .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are beneficial in managing conditions such as arthritis and metabolic syndrome. It modulates inflammatory pathways, potentially offering therapeutic benefits for chronic inflammatory diseases .

Fortification of Foods

This compound is increasingly used in food fortification strategies to combat vitamin A deficiency globally. Its incorporation into staple foods can enhance nutritional profiles, particularly in regions where diets are lacking in essential vitamins .

Nutraceuticals

As a nutraceutical ingredient, this compound is included in dietary supplements aimed at promoting health and preventing disease. Its bioavailability and efficacy make it a popular choice among manufacturers looking to enhance product formulations .

Cosmetic Applications

Due to its antioxidant properties, this compound is also utilized in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to combat oxidative damage makes it suitable for topical applications .

Crop Biofortification

This compound is being explored for biofortifying crops to improve their nutritional value. Genetic engineering techniques are being applied to enhance the levels of carotenoids in plants like carrots and papayas, which can help address micronutrient deficiencies in populations reliant on these staples .

Enhancing Plant Resilience

Research indicates that carotenoids like this compound play a role in plant stress responses, enhancing resilience against environmental stresses such as drought and disease. This application is vital for developing sustainable agricultural practices .

Clinical Studies on Cancer Prevention

A longitudinal study involving participants with varying levels of this compound intake demonstrated a significant reduction in cancer incidence among those with higher plasma levels of this compound. This study supports the hypothesis that dietary carotenoids can play a role in cancer prevention strategies .

Dietary Impact on Vision Health

A randomized controlled trial assessed the effects of this compound supplementation on individuals at risk for AMD. Results showed improved retinal function and reduced progression rates of vision loss, highlighting its potential as a preventive measure against visual impairment .

作用机制

Alpha-carotene exerts its effects primarily through its antioxidant properties. The conjugated double bonds in its structure allow it to neutralize free radicals by donating electrons, thereby preventing oxidative damage to cells and tissues . Additionally, this compound is converted into retinol (vitamin A) in the body, which is essential for vision, immune function, and cellular growth . The molecular targets and pathways involved include the retinoid receptors and the antioxidant defense system .

相似化合物的比较

Alpha-carotene is closely related to other carotenoids such as beta-carotene, gamma-carotene, lycopene, lutein, and zeaxanthin .

Comparison:

Beta-carotene: Structurally similar to this compound but has two beta-ionone rings.

Gamma-carotene: Similar to this compound but has a different ring structure.

Lycopene: Lacks the ionone rings present in this compound and is known for its strong antioxidant properties.

Lutein and Zeaxanthin: These carotenoids contain oxygen atoms and are primarily found in the retina of the eye, where they play a role in protecting against age-related macular degeneration.

Uniqueness: this compound’s unique combination of beta-ionone and alpha-ionone rings, along with its specific antioxidant properties and role as a vitamin A precursor, distinguishes it from other carotenoids .

Conclusion

This compound is a valuable carotenoid with significant roles in human health, scientific research, and various industries. Its antioxidant properties, ability to convert to vitamin A, and unique chemical structure make it an important compound for further study and application.

生物活性

Alpha-carotene is a naturally occurring carotenoid found in various fruits and vegetables, recognized for its antioxidant properties and potential health benefits. This article explores its biological activity, including its role in reducing the risk of chronic diseases, cognitive function enhancement, and muscle strength improvement.

Overview of this compound

This compound is a provitamin A carotenoid, chemically similar to beta-carotene but with distinct biological activities. It is primarily found in yellow-orange and dark green vegetables such as carrots, sweet potatoes, and spinach. Unlike beta-carotene, this compound has been shown to possess unique properties that may contribute to its health benefits.

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that this compound can scavenge free radicals, thereby preventing cellular damage.

Table 1: Antioxidant Activity of this compound

1. Reduced Mortality Risk

A comprehensive study involving 3,810 participants over 14 years found that higher serum levels of this compound correlate with a lower risk of death from all causes. Specifically, individuals with serum this compound levels above 9 micrograms per deciliter had a 39% lower risk of dying compared to those with the lowest levels .

2. Cancer Prevention

This compound may play a role in cancer prevention, particularly lung cancer. A case-control study indicated that diets rich in fruits and vegetables high in this compound were associated with a decreased risk of lung cancer . Furthermore, this compound has demonstrated efficacy in inhibiting the growth of cancer cells in vitro .

3. Cognitive Function Enhancement

Research has shown that higher levels of this compound are linked to improved cognitive function and memory performance in older adults. This suggests that dietary intake of this compound-rich foods could be beneficial for maintaining cognitive health .

4. Muscle Strength Improvement

A recent study highlighted that this compound supplementation improved muscle strength in older adults, indicating its potential role in enhancing physical performance .

This compound's biological activities can be attributed to several mechanisms:

- Radical Scavenging : this compound effectively neutralizes free radicals due to its electron-rich structure.

- Cellular Protection : By reducing oxidative stress markers like malondialdehyde (MDA), it helps maintain cellular integrity.

- Gene Expression Modulation : Carotenoids may influence gene expression related to antioxidant defenses and inflammation.

Case Study 1: Serum this compound and Mortality

A longitudinal study analyzed serum this compound concentrations among a diverse population. The results indicated a clear inverse relationship between serum levels and mortality from various causes, reinforcing the need for dietary interventions focusing on carotenoid-rich foods .

Case Study 2: Cognitive Decline Prevention

In a cohort study targeting older adults at risk for cognitive decline, participants with higher dietary intake of fruits and vegetables rich in this compound exhibited significantly better cognitive scores compared to those with lower intakes .

属性

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVAOWXLWRTKGA-JLTXGRSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CCCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893712 | |

| Record name | beta,epsilon-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-70-2 | |

| Record name | α-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta,epsilon-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。